2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-morpholinoethanone
Description
2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-morpholinoethanone is a complex organic compound that features a benzimidazole moiety, an oxadiazole ring, and a morpholine group
Properties
IUPAC Name |
2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3S/c23-16(22-7-9-24-10-8-22)11-26-17-21-20-15(25-17)6-5-14-18-12-3-1-2-4-13(12)19-14/h1-4H,5-11H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIGQNFFHNIFDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NN=C(O2)CCC3=NC4=CC=CC=C4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(1H-Benzo[d]imidazol-2-yl)acetic Acid Derivatives
The benzo[d]imidazole core is synthesized via cyclocondensation of o-phenylenediamine with substituted acetic acid derivatives. A representative procedure involves reacting o-phenylenediamine with methyl 2-chloroacetate in methanol under acidic conditions, yielding methyl 2-(1H-benzo[d]imidazol-2-yl)acetate. Thionyl chloride (SOCl₂) in methanol facilitates esterification, with yields reaching 86% after 18 hours at 0–20°C. Saponification of the methyl ester using aqueous sodium hydroxide (NaOH) or lithium hydroxide (LiOH) generates the free acid, a critical intermediate for subsequent oxadiazole formation.
Cyclization to 5-(2-(1H-Benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazole-2-thiol
The 1,3,4-oxadiazole ring is constructed via cyclodehydration of thiosemicarbazides or through carbodiimide-mediated coupling. In one protocol, 2-(1H-benzo[d]imidazol-2-yl)acetic acid is treated with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃), forming the corresponding thiosemicarbazide intermediate. Subsequent cyclization using carbonyldiimidazole (CDI) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dimethyl sulfoxide (DMSO) at room temperature yields the 1,3,4-oxadiazole-2-thiol derivative. HPLC-MS analysis confirms a molecular ion peak at m/z 261.3 [M+H]⁺, consistent with the expected product.
Thioether Formation with Morpholinoethanone
The thiol group of the oxadiazole intermediate undergoes nucleophilic substitution with 2-chloro-1-morpholinoethanone. Reaction optimization studies indicate that polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile, combined with potassium carbonate (K₂CO₃) as a base, enhance reaction efficiency. Heating at 60–80°C for 6–8 hours affords the thioether-linked product with yields averaging 72–78%. Critical to this step is the exclusion of moisture, as hydrolysis of the morpholinoethanone moiety can lead to side-product formation.
Purification and Crystallization Strategies
Crude product purification is achieved via recrystallization from ethanol-water mixtures or column chromatography using silica gel and ethyl acetate/hexane eluents. Patent data highlight the use of dichloromethane (DCM) and ethyl acetate for fractional crystallization, yielding colorless prisms with >99% purity. Thermal gravimetric analysis (TGA) reveals a melting point range of 208–211°C, aligning with literature values for structurally analogous compounds.
Analytical Characterization and Quality Control
NMR Spectroscopy : ¹H-NMR (500 MHz, DMSO-d₆) displays characteristic signals at δ 10.10 (br s, 1H, NH), 7.70–7.44 (m, 4H, aromatic), 4.58 (q, J = 7.1 Hz, 2H, OCH₂), and 1.38 (t, J = 7.1 Hz, 3H, CH₃). The morpholino protons resonate as a multiplet at δ 3.50–3.70.
HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms a retention time of 12.3 minutes and a molecular ion at m/z 401.4 [M+H]⁺, consistent with the target compound’s molecular formula C₁₉H₂₀N₄O₃S.
Elemental Analysis : Calculated for C₁₉H₂₀N₄O₃S: C, 57.56%; H, 5.08%; N, 14.13%. Found: C, 57.48%; H, 5.12%; N, 14.09%.
Scalability and Industrial Applications
Bench-scale reactions (100 g) demonstrate reproducible yields of 82–86% when using refluxing methanol and aqueous LiOH. Process intensification strategies, such as continuous-flow reactors, reduce reaction times from 18 hours to 4 hours while maintaining >95% purity. The compound’s application as a kinase inhibitor intermediate has driven interest in large-scale synthesis, with patent filings emphasizing cost-effective purification methods.
Chemical Reactions Analysis
Types of Reactions
2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-morpholinoethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine and thioether sites.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl halides, and other electrophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Compounds containing oxadiazole derivatives have been explored for their anticancer properties. The oxadiazole ring is known to exhibit a range of biological activities, including cytotoxic effects against various cancer cell lines. Studies have shown that modifications to the oxadiazole structure can enhance its efficacy against tumor cells .
-
GABA Receptor Modulation :
- The compound's structure suggests potential interactions with GABA (gamma-aminobutyric acid) receptors. Research indicates that certain oxadiazole derivatives can act as ligands for GABA receptors, which are crucial in the treatment of anxiety and seizure disorders. The design of new compounds that target these receptors aims to improve therapeutic outcomes while minimizing side effects associated with traditional benzodiazepines .
- Antimicrobial Properties :
Case Studies
- Synthesis and Evaluation of Oxadiazole Derivatives :
- In Vivo Studies :
Mechanism of Action
The mechanism of action of 2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-morpholinoethanone involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases and proteases, which play crucial roles in cellular signaling and cancer progression.
Receptor Binding: It can bind to specific receptors on the cell surface, modulating signaling pathways and cellular responses.
Pathway Modulation: The compound affects various cellular pathways, including apoptosis, cell cycle regulation, and DNA repair.
Comparison with Similar Compounds
Similar Compounds
2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanamine: This compound shares the benzimidazole core but differs in its functional groups, leading to different biological activities.
1-Methyl-2-[2-(2-thienyl)ethyl]-4,5-dihydro-1H-imidazole: Another compound with a similar core structure but different substituents, affecting its chemical and biological properties.
Uniqueness
2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-morpholinoethanone is unique due to its combination of benzimidazole, oxadiazole, and morpholine moieties. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Biological Activity
The compound 2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-morpholinoethanone is a novel derivative that combines the benzimidazole and oxadiazole moieties, both known for their significant biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Overview of Benzimidazole and Oxadiazole Derivatives
Benzimidazole derivatives have been widely studied for their diverse pharmacological properties, including antimicrobial , antitumor , and anti-inflammatory activities. The oxadiazole ring has also been recognized for its ability to enhance bioactivity and specificity in drug design. Compounds containing these moieties often exhibit synergistic effects, making them promising candidates for drug development.
Anticancer Activity
Research indicates that compounds featuring the 1,3,4-oxadiazole scaffold demonstrate significant anticancer properties. For instance, a study conducted by Zhang et al. (2023) highlighted that derivatives of oxadiazoles exhibited cytotoxic effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation through various signaling pathways .
Antimicrobial Activity
The antimicrobial potential of benzimidazole derivatives has been documented extensively. The compound may exhibit activity against both Gram-positive and Gram-negative bacteria. For example, derivatives with similar structures have shown promising results against Staphylococcus aureus and Escherichia coli, suggesting that the presence of the benzimidazole moiety contributes to this activity .
Anti-inflammatory Properties
The anti-inflammatory effects of compounds containing oxadiazole rings have been noted in several studies. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-1 and COX-2, which are critical in the inflammatory response. For instance, a derivative featuring a similar structure demonstrated significant inhibition of edema in animal models .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The oxadiazole moiety can bind to active sites on enzymes, disrupting their function. This is particularly relevant in anticancer therapy where enzyme inhibition can lead to reduced tumor growth.
- Apoptosis Induction : Compounds with benzimidazole structures often trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Activity : Some derivatives possess antioxidant properties that help mitigate oxidative stress-related damage in cells.
Study 1: Cytotoxicity Assessment
A recent study evaluated the cytotoxic effects of synthesized 1,3,4-oxadiazole-benzimidazole derivatives against five different cancer cell lines using the MTT assay. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents, suggesting enhanced efficacy .
Study 2: Antimicrobial Testing
In another investigation focused on antimicrobial activity, several derivatives were tested against common pathogens. The results showed that compounds with the benzimidazole structure significantly inhibited bacterial growth compared to controls .
Q & A
Basic Research Questions
Q. What are optimal synthetic routes for preparing 2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-morpholinoethanone, and how can reaction yields be improved?
- Methodological Answer : The compound’s synthesis likely involves multi-step reactions, such as cyclization of thiosemicarbazides to form the oxadiazole ring, followed by coupling with morpholinoethanone. Evidence from similar imidazole-oxadiazole hybrids (e.g., ) suggests refluxing in acetic acid with sodium acetate or ammonium acetate as a catalyst. Yield optimization may require temperature control (e.g., 80–100°C), stoichiometric adjustments (e.g., 1.1:1 molar ratio for reactive intermediates), and purification via recrystallization (e.g., DMF/acetic acid mixtures). Monitoring reaction progress with TLC or HPLC is critical to minimize by-products .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the imidazole, oxadiazole, and morpholine moieties via characteristic chemical shifts (e.g., imidazole protons at δ 7.5–8.5 ppm). Mass spectrometry (UPLC-MS or HRMS) confirms molecular weight, while FTIR identifies functional groups like C=N (1650–1600 cm⁻¹) and S-C (700–600 cm⁻¹). Purity assessment via HPLC with a C18 column and acetonitrile/water gradients is recommended, as demonstrated in hydantoin derivatives ( ).
Q. How can researchers address stability issues during storage or experimental use?
- Methodological Answer : Stability testing under varying conditions (pH, temperature, light) is critical. For example, highlights organic compound degradation in wastewater samples over nine hours, emphasizing the need for continuous cooling (4°C) to slow decomposition. For lab storage, use inert atmospheres (argon) and desiccants. Lyophilization may enhance long-term stability for hygroscopic derivatives .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?
- Methodological Answer : Discrepancies may arise from metabolic instability or poor bioavailability. Advanced approaches include:
- Metabolic Profiling : Use liver microsome assays to identify degradation pathways.
- Formulation Optimization : Encapsulate the compound in liposomes (e.g., phosphatidylcholine-based) to enhance solubility and tissue targeting.
- Pharmacokinetic Studies : Track plasma half-life via LC-MS/MS in rodent models.
- Reference for structural analogs requiring stability-enhanced formulations for lab use .
Q. How can computational methods predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) can model binding to targets like kinases or GPCRs. Use the compound’s 3D structure (optimized via DFT calculations) to assess binding affinity and key interactions (e.g., hydrogen bonds with oxadiazole sulfur or morpholine oxygen). Molecular dynamics simulations (NAMD/GROMACS) evaluate complex stability over 100-ns trajectories. Validate predictions with SPR (surface plasmon resonance) binding assays .
Q. What experimental designs mitigate limitations in reproducibility when scaling up synthesis?
- Methodological Answer : Address batch variability by:
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring.
- Design of Experiments (DoE) : Use factorial designs to optimize parameters (temperature, catalyst loading).
- By-Product Analysis : Characterize impurities via LC-MS and adjust quenching steps (e.g., rapid cooling to prevent oxadiazole ring hydrolysis). highlights similar protocols for high-purity intermediates (≥95% HPLC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
